Researchers requiring high-temperature radical initiation or asymmetric oxidations face challenges with common peroxides' immiscibility or poor thermal stability. Tert-butyl hydroperoxide (70% aq.) resolves these issues: • Thermal stability: 10-h half-life at 170°C ensures steady radical flux in ethylene polymerization. • Stereoselectivity: Uniquely yields >90% ee in Sharpless epoxidation with Ti-tartrate catalyst. • Dual solubility: Miscible with organic solvents for non-aqueous oxidations, yet water-miscible for emulsion polymerization residual monomer removal. Supplied as a stable 70% aqueous solution; immediate availability.
Tert-butyl hydroperoxide (CAS: 75-91-2) is a high-purity organic peroxide widely used as a radical initiator and oxidizing agent in industrial and laboratory settings. Typically supplied as a stable 70% aqueous solution, it offers a distinct combination of properties compared to other common peroxides. Key procurement-relevant attributes include its high solubility in organic solvents, predictable thermal decomposition profile, and utility in specialized catalytic systems like the Sharpless epoxidation and Halcon process for propylene oxide production. Its handling characteristics and reactivity profile make it a specific choice for applications requiring a non-polar, moderately reactive peroxide source.
Substituting Tert-butyl hydroperoxide with seemingly similar alternatives like hydrogen peroxide (H2O2), cumene hydroperoxide (CHP), or benzoyl peroxide (BPO) can lead to process failure or undesirable outcomes. TBHP's unique solubility profile, being miscible with many organic solvents while maintaining some water solubility, contrasts sharply with the aqueous nature of H2O2. This makes TBHP suitable for a broader range of reaction media, particularly in non-aqueous systems where H2O2 would be immiscible. Furthermore, its thermal stability and decomposition kinetics are distinct from other initiators, providing a specific activation window for polymerization that alternatives like BPO or CHP do not match. In metal-catalyzed oxidations, the bulky tert-butyl group is critical for achieving high stereoselectivity, a feature that less-hindered peroxides cannot replicate.
Tert-butyl hydroperoxide (TBHP) exhibits significantly higher thermal stability compared to common initiators like benzoyl peroxide (BPO), making it suitable for higher temperature processes. The 10-hour half-life temperature for TBHP is approximately 170°C, whereas for BPO it is much lower, around 73°C. This higher decomposition temperature allows for controlled initiation in polymerization reactions that require elevated temperatures, such as for ethylene (280-340°C), preventing premature initiator burnout and ensuring consistent reaction rates.
| Evidence Dimension | 10-Hour Half-Life Temperature (in 0.1 M Benzene) |
| Target Compound Data | 170 °C |
| Comparator Or Baseline | Benzoyl Peroxide (BPO): ~73 °C |
| Quantified Difference | TBHP is stable at temperatures ~97 °C higher than BPO for the same half-life. |
| Conditions | Initiator decomposition kinetics measured in a 0.1 M benzene solution. |
This allows for precise control over high-temperature polymerization processes, reducing the risk of uncontrolled reactions and improving product consistency.
The 70% aqueous solution of TBHP offers a significantly improved safety profile for storage and handling compared to more sensitive peroxides like Cumene Hydroperoxide (CHP). The Self-Accelerating Decomposition Temperature (SADT) for TBHP (70% solution) is estimated at approximately 90°C, indicating a higher threshold for thermal runaway. In contrast, studies on CHP show a much lower onset temperature for decomposition, determined to be around 80°C by DSC, implying a greater risk during storage or in case of cooling failure.
| Evidence Dimension | Self-Accelerating Decomposition Temperature (SADT) / Onset Temperature |
| Target Compound Data | SADT of ~90 °C (for 70% aqueous solution) |
| Comparator Or Baseline | Cumene Hydroperoxide (CHP): Onset temperature of ~80 °C |
| Quantified Difference | TBHP in its common commercial form has a ~10 °C higher thermal stability threshold than CHP. |
| Conditions | SADT for TBHP in a standard container; DSC measurement for CHP onset temperature. |
A higher SADT reduces the risk of thermal runaway incidents during transport and storage, making it a more robust choice for industrial-scale procurement and use.
Compared to inorganic oxidants like hydrogen peroxide (H2O2), TBHP offers significantly greater solubility in organic solvents, making it the preferred choice for a wide range of non-aqueous reactions. While H2O2 is primarily water-soluble, TBHP is miscible with many organic solvents, enabling its use in homogeneous reaction mixtures for processes like metal-catalyzed oxidations and cross-coupling reactions. This enhanced solubility prevents phase-transfer issues and often leads to higher reaction efficiency and selectivity compared to biphasic systems required for H2O2.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | More soluble in organic solvents; miscible with many. |
| Comparator Or Baseline | Hydrogen Peroxide (H2O2): Primarily water-soluble, limited organic solubility. |
| Quantified Difference | Qualitative but critical: enables homogeneous reaction conditions in organic media where H2O2 would form a separate phase. |
| Conditions | General organic synthesis and oxidation reactions. |
This property eliminates the need for phase-transfer catalysts and allows for more efficient, predictable, and scalable reactions in standard organic solvents.
In the field of asymmetric synthesis, TBHP is the standard, preferred oxidant for the highly reliable Sharpless Asymmetric Epoxidation of allylic alcohols. The use of TBHP in combination with a titanium(IV) isopropoxide catalyst and a chiral tartrate ligand consistently delivers high enantiomeric excess (ee), often exceeding 90%. Attempts to substitute TBHP with other hydroperoxides, such as cumene hydroperoxide (CMHP), can lead to a dramatic loss of selectivity; in one study, switching from CMHP to TBHP caused the enantioselectivity to drop to less than 8% ee. This demonstrates the critical role of the tert-butyl group in achieving the required stereochemical control.
| Evidence Dimension | Enantiomeric Excess (ee) in Asymmetric Epoxidation |
| Target Compound Data | >90% ee is typical in Sharpless systems. |
| Comparator Or Baseline | Cumene Hydroperoxide (CMHP): Can result in <8% ee in specific systems. |
| Quantified Difference | TBHP enables a >82% absolute improvement in enantiomeric excess in certain catalytic systems. |
| Conditions | Metal-catalyzed asymmetric epoxidation of allylic alcohols. |
For the synthesis of high-value, enantiomerically pure pharmaceutical intermediates and fine chemicals, TBHP is non-negotiable for achieving the required stereochemical purity.
Due to its high thermal stability and 10-hour half-life temperature of 170°C, TBHP is the designated initiator for high-pressure polymerization of ethylene and other monomers requiring high process temperatures. Its predictable decomposition at these temperatures ensures a steady supply of radicals, providing excellent control over reaction kinetics and final polymer properties, a level of control not achievable with less stable initiators like BPO.
TBHP is the indispensable oxidant in Sharpless Asymmetric Epoxidation, a cornerstone reaction for producing enantiomerically pure building blocks. Its unique interaction with the titanium-tartrate catalyst is critical for achieving the high stereoselectivity (>90% ee) required in pharmaceutical synthesis, a result that cannot be reliably obtained with other peroxides.
The dual solubility characteristics of TBHP (as a 70% aqueous solution) make it highly effective for emulsion polymerization of vinyl acetate, acrylates, and styrene-butadiene systems. It can function effectively in redox systems at moderate temperatures (50-80°C) and is particularly well-suited for the final process step of reducing residual monomers to meet regulatory and quality standards.
TBHP's excellent solubility in organic solvents makes it the oxidant of choice for a wide array of metal-catalyzed transformations, including allylic oxidations and cross-coupling reactions. This avoids the mass transfer limitations and complexities of biphasic systems that would be necessary when using an aqueous oxidant like H2O2, leading to cleaner reactions and higher yields.
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